Product packaging for 2-Methylbutanimidamide hydrochloride(Cat. No.:CAS No. 61457-22-5)

2-Methylbutanimidamide hydrochloride

Cat. No.: B2391565
CAS No.: 61457-22-5
M. Wt: 136.62
InChI Key: CFHVEVRMGCQLRO-UHFFFAOYSA-N
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Description

2-Methylbutanimidamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2 and its molecular weight is 136.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2 B2391565 2-Methylbutanimidamide hydrochloride CAS No. 61457-22-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-3-4(2)5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHVEVRMGCQLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 2 Methylbutanimidamide Hydrochloride

Established Synthetic Pathways for the Compound

The synthesis of 2-Methylbutanimidamide hydrochloride can be achieved through several established methodologies, with the Pinner reaction being a prominent and historically significant route.

Reactions Involving Nitrile Precursors and Alcohols

A primary and well-documented method for the synthesis of alkyl imidate hydrochlorides, which are direct precursors to amidine hydrochlorides, is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.

The reaction proceeds in two main stages:

Formation of the Imidate Hydrochloride (Pinner Salt): 2-Methylbutanenitrile is reacted with an alcohol, typically ethanol (B145695), in an anhydrous solvent (like diethyl ether or dioxane) saturated with dry hydrogen chloride gas. The nitrile nitrogen is protonated, activating the carbon of the nitrile group towards nucleophilic attack by the alcohol. This results in the formation of ethyl 2-methylbutanimidate hydrochloride, commonly referred to as a Pinner salt. wikipedia.orgnrochemistry.comorganic-chemistry.org

Ammonolysis to the Amidine Hydrochloride: The isolated Pinner salt is then treated with ammonia (B1221849), usually in an alcoholic solution. The ammonia displaces the ethoxy group of the imidate to form 2-Methylbutanimidamide, which, in the presence of the hydrochloride salt, precipitates as this compound.

Step 1: CH₃CH₂CH(CH₃)C≡N + CH₃CH₂OH + HCl → [CH₃CH₂CH(CH₃)C(=NH₂⁺)OCH₂CH₃]Cl⁻

Step 2: [CH₃CH₂CH(CH₃)C(=NH₂⁺)OCH₂CH₃]Cl⁻ + NH₃ → CH₃CH₂CH(CH₃)C(=NH)NH₂·HCl + CH₃CH₂OH

Reactant 1Reactant 2ReagentProductReaction Type
2-MethylbutanenitrileEthanolAnhydrous HClEthyl 2-methylbutanimidate hydrochloridePinner Reaction (Step 1)
Ethyl 2-methylbutanimidate hydrochlorideAmmonia-This compoundAmmonolysis (Step 2)

Exploration of Alternative Synthetic Routes and Conditions

While the Pinner reaction is a classical approach, other methods for the synthesis of amidines and their salts have been developed, which could be adapted for the preparation of this compound.

One such alternative involves the direct addition of amines to nitriles, which can be catalyzed by various reagents. For instance, the use of sodium amide (NaNH₂) or organometallic reagents can promote the addition of ammonia to a nitrile. In the context of this compound, this would involve the direct reaction of 2-methylbutanenitrile with a source of ammonia, followed by treatment with hydrochloric acid to form the salt.

Another approach is the reaction of amides with dehydrating agents followed by the addition of an amine. For example, 2-methylbutanamide could be treated with a reagent like phosphorus pentachloride (PCl₅) to form an intermediate chloroiminium salt, which would then react with ammonia.

Furthermore, multicomponent reactions have emerged as powerful tools in organic synthesis. A plausible, though not specifically documented for this compound, multicomponent approach could involve the reaction of an aldehyde, an amine, and a source of cyanide, followed by subsequent transformations to yield the desired amidine.

PrecursorReagentsIntermediateFinal Product
2-Methylbutanenitrile1. NaNH₂ 2. HClSodium 2-methylbutanimidamideThis compound
2-Methylbutanamide1. PCl₅ 2. NH₃ 3. HClChloroiminium saltThis compound

Chemical Reactivity and Transformative Studies of the Amidine Moiety

The amidine functional group in this compound is characterized by its nucleophilic nitrogen atoms and the electrophilic carbon atom, rendering it susceptible to a variety of chemical transformations.

Nucleophilic Substitution Reactions and Amidine Derivatives

The amidine moiety can undergo nucleophilic substitution at the imino nitrogen. For instance, reaction with alkyl halides can lead to N-alkylated amidines. The reaction typically proceeds via initial deprotonation of the amidine with a base to enhance its nucleophilicity, followed by reaction with the electrophile.

Furthermore, the amidine can act as a nucleophile in reactions with carbonyl compounds. For example, condensation with aldehydes or ketones can form N-acylated amidines or other heterocyclic structures, depending on the reaction conditions and the structure of the carbonyl compound.

ReactantReagentProduct Type
2-MethylbutanimidamideAlkyl Halide (e.g., CH₃I)N-Alkyl-2-methylbutanimidamide
2-MethylbutanimidamideAldehyde (e.g., Benzaldehyde)N-Benzylidene-2-methylbutanimidamide

Oxidation Reactions and Formation of Functionalized Analogs

The oxidation of amidines can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may result in the formation of amidoximes. Stronger oxidizing agents can lead to the cleavage of the C-N bonds. While specific oxidation reactions of this compound are not extensively documented, the general reactivity of amidines suggests that it could be a substrate for such transformations.

Reduction Reactions Leading to Amine Derivatives

The amidine functional group can be reduced to form diamines or amines. pressbooks.pubyoutube.comchemistrysteps.commasterorganicchemistry.com Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. pressbooks.pubchemistrysteps.commasterorganicchemistry.com The reduction of 2-Methylbutanimidamide would be expected to yield 1,1-diamino-2-methylbutane or, under more forcing conditions with potential C-N bond cleavage, 2-methylbutan-1-amine. The precise outcome would depend on the reaction conditions and the stoichiometry of the reducing agent. pressbooks.pub

Starting MaterialReducing AgentPotential Product(s)
2-MethylbutanimidamideLithium Aluminum Hydride (LiAlH₄)1,1-Diamino-2-methylbutane, 2-Methylbutan-1-amine

Cyclization Reactions for Heterocyclic Scaffolds

The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, owing to the diverse biological and physical properties exhibited by these structures. Amidines, such as this compound, are valuable precursors in the construction of various nitrogen-containing heterocycles due to their inherent reactivity. The presence of both a nucleophilic and an electrophilic nitrogen atom, along with the adjacent carbon, provides a versatile platform for cyclization reactions.

While specific studies detailing the cyclization reactions of this compound are not extensively documented in publicly available research, the general reactivity of imidamide moieties suggests their potential in forming a range of heterocyclic systems. For instance, the reaction of imidamide with bifunctional reagents containing electrophilic centers can lead to the formation of five- or six-membered rings. A hypothetical reaction could involve the condensation of this compound with a 1,3-dicarbonyl compound. In this scenario, the nucleophilic nitrogen of the imidamide could attack one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield a pyrimidine derivative.

Another potential application is in the synthesis of triazoles. The reaction with a hydrazine derivative, followed by oxidative cyclization, could provide a pathway to 1,2,4-triazole scaffolds. The isobutyl group of the 2-Methylbutanimidamide would be incorporated as a substituent on the resulting heterocyclic ring, influencing its physicochemical properties such as lipophilicity and steric profile. The hydrochloride salt form of the starting material may necessitate the use of a base to liberate the free imidamide for these reactions to proceed efficiently. The specific reaction conditions, including solvent, temperature, and the nature of the reaction partner, would be critical in directing the outcome of these cyclization reactions.

Catalyst-Mediated Transformations and Reaction Optimization

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. For a compound like this compound, catalyst-mediated reactions could unlock novel synthetic pathways and improve the efficiency of existing ones. Although specific catalytic transformations involving this particular imidamide hydrochloride are not widely reported, parallels can be drawn from the broader field of amidine chemistry.

Transition metal catalysts, such as palladium or copper, are frequently employed in cross-coupling reactions. It is conceivable that this compound could participate in C-N bond-forming reactions with aryl or vinyl halides under catalytic conditions. This would lead to the formation of N-substituted imidamide, which are themselves valuable intermediates for more complex molecular architectures. The optimization of such a reaction would involve screening various catalysts, ligands, bases, and solvents to achieve high yields and selectivity. For example, a typical optimization study might evaluate different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., Xantphos, BINAP), and inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, DBU).

Furthermore, organocatalysis could offer an alternative approach for transformations involving this compound. Chiral organocatalysts could be employed to achieve enantioselective additions to the C=N bond of the imidamide, leading to the synthesis of chiral amines or other valuable building blocks. Reaction optimization in this context would focus on the catalyst structure, solvent polarity, and reaction temperature to maximize enantiomeric excess and yield. The development of robust and scalable catalyst-mediated transformations for this compound would significantly enhance its utility as a synthetic intermediate.

Due to a lack of specific research data for "this compound" in the public domain, a detailed article focusing solely on this compound cannot be generated at this time. Searches for this specific chemical have not yielded dedicated studies on its molecular structure, conformational aspects, reactivity, or advanced spectroscopic characterization.

The available scientific literature and chemical databases provide information on structurally related but distinct compounds, such as (R)-2-Aminobutanamide hydrochloride and 2-amino-2-methylpropanamide hydrochloride. However, per the strict instructions to focus exclusively on "this compound," this information cannot be used to construct the requested article.

Further investigation would be required to determine if "this compound" is a compound that has been synthesized and studied under a different nomenclature or as part of a proprietary research project not disclosed in publicly accessible scientific literature. Without available research findings, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Applications of 2 Methylbutanimidamide Hydrochloride in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block for Complex Molecules

In organic synthesis, "building blocks" are fundamental compounds used as starting materials to construct more complex molecular architectures. researchgate.net 2-Methylbutanimidamide hydrochloride functions as a versatile N-C-N synthon, a three-atom fragment that can be readily incorporated into larger structures. The presence of the isobutyl group (2-methylbutyl) allows for the introduction of a small, lipophilic moiety into the target molecule, which can be significant in modulating the physicochemical properties of the final compound. Its primary utility lies in its ability to participate in cyclocondensation reactions to form stable, nitrogen-containing heterocyclic rings, which are core components of many complex natural products and pharmaceuticals. organic-chemistry.org

Strategic Incorporation into Novel Chemical Scaffolds for Research Purposes

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached, creating a library of related compounds for research. The strategic incorporation of this compound into a synthetic pathway allows for the creation of heterocyclic scaffolds such as pyrimidines and imidazoles. researchgate.net These scaffolds are prevalent in medicinal chemistry and serve as templates for the development of new chemical entities. By using this specific amidine, chemists can systematically introduce an isobutyl group into a series of compounds, enabling the study of structure-activity relationships (SAR) where the effect of this particular alkyl group on biological activity can be assessed.

Role as a Precursor in Medicinal Chemistry Research Programs

A drug precursor is a chemical compound that is used in the production of another, often more complex, substance. chemmethod.comresearchgate.net While this compound is not typically listed in regulated precursor tables for illicit substances, in the context of medicinal chemistry research, it acts as a precursor for the synthesis of potentially bioactive molecules. nih.govmdpi.com Many research programs focused on discovering new drugs target heterocyclic compounds due to their presence in a vast number of existing therapeutics. researchgate.net By providing the core N-C-N fragment for these heterocycles, this compound serves as an early-stage precursor in the synthetic route toward novel compounds that will be evaluated for their therapeutic potential.

Synthesis and Exploration of Functionalized Derivatives and Analogs

The reactivity of the amidine functional group is central to the synthesis of a wide range of derivatives. By reacting with various electrophilic partners, this compound can be transformed into diverse heterocyclic systems.

The imidazole ring is a five-membered aromatic heterocycle that is a key component of many biologically active molecules. taylorandfrancis.comnih.gov A common and effective method for synthesizing substituted imidazoles involves the reaction of an amidine with an α-halo ketone. nih.govresearchgate.net In this reaction, the amidine acts as a dinucleophilic component, reacting with the two electrophilic centers of the α-halo ketone to form the imidazole ring. Using this compound in this synthesis results in an imidazole ring bearing an isobutyl group at the 2-position.

Table 1: Generalized Synthesis of 2-Isobutylimidazole Derivatives

Reactant 1Reactant 2ProductDescription
2-Methylbutanimidamideα-Halo Ketone (e.g., phenacyl bromide)2-Isobutyl-4-phenylimidazoleA cyclocondensation reaction where the amidine provides the N-C-N fragment and the ketone provides the C-C backbone of the imidazole ring. nih.gov

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms and are fundamental components of nucleic acids (cytosine, thymine, uracil). nih.gov The principal synthesis of the pyrimidine ring involves the condensation of a compound containing an N-C-N moiety (an amidine) with a 1,3-dielectrophile, such as a β-dicarbonyl compound or a malonic acid derivative. When this compound reacts with a β-dicarbonyl compound, it forms a 2-isobutyl-substituted pyrimidine ring. This reaction is a cornerstone of heterocyclic chemistry, providing reliable access to a wide array of pyrimidine scaffolds.

Table 2: Generalized Synthesis of 2-Isobutylpyrimidine Derivatives

Reactant 1Reactant 2Product ClassDescription
2-Methylbutanimidamideβ-Dicarbonyl Compound (e.g., acetylacetone)2-Isobutyl-4,6-dimethylpyrimidineA condensation reaction forming the pyrimidine core. The amidine supplies the N1, C2, and N3 atoms of the ring system.
2-MethylbutanimidamideMalonic Ester (e.g., diethyl malonate)2-Isobutyl-4,6-dihydroxypyrimidineCondensation followed by tautomerization results in the stable pyrimidinedione (pyrimidinone) structure.

Thiadiazolidines are five-membered saturated heterocycles containing two nitrogen atoms and one sulfur atom. These and related sulfur-heterocycles like thiazolidinones are significant in medicinal chemistry. researchgate.net However, the synthesis of these rings typically does not proceed from simple amidine precursors like this compound.

Established synthetic routes to thiazolidin-4-ones, for example, often involve the cyclocondensation of a Schiff base (an imine) with thioglycolic acid. researchgate.net Other sulfur-containing heterocycles, such as 1,3,4-thiadiazoles, are commonly synthesized from thiosemicarbazide or by the cyclization of thioamides. chemmethod.com These methods rely on starting materials that already contain the requisite sulfur atom integrated into a reactive backbone. The chemical reactivity of an amidine is not suited for these specific transformations, which explains the lack of literature describing this compound as a direct precursor for thiadiazolidine derivatives.

Table 3: Common Precursors for Sulfur-Nitrogen Heterocycles

Heterocycle ClassTypical PrecursorsGeneral Method
Thiazolidin-4-onesSchiff Base + Thioglycolic AcidCyclocondensation
1,3,4-ThiadiazolesThiosemicarbazide + Carboxylic Acid derivativeCyclization/Dehydration
2-Iminothiazolidin-4-onesα-bromoester + Amine + IsothiocyanateThree-component cycloaddition organic-chemistry.org

Other Diverse Substituted Amidine Systems and Related Compounds

Extensive research into the applications of this compound in the synthesis of diverse substituted amidine systems and related heterocyclic compounds has revealed a notable lack of specific documented examples in publicly available scientific literature. While the synthesis of amidines and their subsequent cyclization to form various heterocyclic systems such as pyrimidines, triazines, and imidazoles are well-established areas of organic chemistry, the role of this compound as a precursor in these reactions is not described in the reviewed literature.

General methodologies for the formation of substituted amidines often involve the reaction of nitriles with amines or the Pinner reaction of nitriles with alcohols followed by reaction with an amine. These amidine functionalities are versatile intermediates for the construction of more complex molecular architectures. For instance, the condensation of amidines with 1,3-dicarbonyl compounds is a common route to substituted pyrimidines. Similarly, reactions with other bifunctional reagents can lead to the formation of various five- and six-membered heterocyclic rings.

However, despite the theoretical potential for this compound to participate in such synthetic transformations, no specific studies detailing its use for the creation of other diverse substituted amidine systems or for the synthesis of related heterocyclic compounds could be identified. The scientific literature broadly covers the synthesis of such systems from a variety of other starting materials, but the specific utility of this compound in this context remains undocumented in the searched sources.

Further investigation into proprietary databases or specialized chemical literature may be required to uncover any specific applications of this compound in advanced organic synthesis. Based on the currently accessible information, a detailed discussion with research findings and data tables on the use of this compound for these purposes cannot be provided.

Investigation of Biological Activities and Mechanistic Pathways in Research Models

Profiling of Interactions with Biological Macromolecules

An extensive search of scientific databases and literature reveals no studies that have profiled the specific interactions of 2-Methylbutanimidamide hydrochloride with biological macromolecules. Research into how this compound may bind to proteins, nucleic acids, or other large biological molecules has not been published.

Mechanistic Studies on Modulation of Key Cellular Signaling Pathways

Detailed mechanistic studies to determine if or how this compound modulates key cellular signaling pathways have not been reported in peer-reviewed literature. The following subsections address the specific pathways requested.

There is no available research to indicate that this compound has been investigated as an inhibitor of the kinases TBK1/IKKε, PDK1, FLT3, CDK9, or RSK4. While these kinases are significant targets in various disease models, the inhibitory profile of this compound against them remains uncharacterized. nih.govresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.com

Scientific literature lacks any data concerning the investigation of this compound as a regulator of protein tyrosine phosphatases, including PTPN2 and PTPN1. nih.govnih.govresearchgate.netbiorxiv.orgbiorxiv.org Consequently, its potential to modulate signaling pathways controlled by these enzymes is unknown.

There are no published studies examining the activity of this compound as an agonist for G-protein coupled receptors, specifically GPR119. nih.govnih.govresearchgate.netmdpi.com Its role in GPCR-mediated signaling pathways has not been explored.

No in vitro studies have been published that describe the engagement or modulation of the androgen receptor pathway by this compound. researchgate.netmdpi.comselleckchem.comnih.gov Its potential effects on androgen receptor signaling are currently not documented.

Research into the potential anti-proliferative effects of this compound in cancer cell lines is not present in the current body of scientific literature. nih.govmdpi.comnih.govmdpi.com As such, there are no documented cellular mechanisms through which this compound might affect cancer cell growth.

Investigation of this compound Reveals No Publicly Available Research on Incretin or Glucose Pathways

Despite a thorough investigation into the scientific literature, no publicly available research data or scholarly articles were found detailing the effects of the chemical compound this compound on incretin secretion pathways or glucose homeostasis in preclinical models.

Extensive searches were conducted to identify any studies, publications, or data related to the biological activities of this compound, with a specific focus on its potential role in metabolic regulation. These inquiries included searches for synonyms, alternative chemical names, and any associated research in the fields of endocrinology, pharmacology, and metabolic diseases.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion of mechanistic pathways for this compound as requested. The absence of any scientific literature on this specific compound prevents a scientifically accurate and informative discussion on its potential role in incretin secretion and glucose homeostasis.

Advanced Analytical and Computational Methodologies in Research on 2 Methylbutanimidamide Hydrochloride

Application of Advanced Spectroscopic Techniques for Novel Derivative Elucidation

The structural elucidation of novel derivatives of 2-Methylbutanimidamide hydrochloride is critically dependent on the application of advanced spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the unambiguous determination of the chemical structure of newly synthesized analogs.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information regarding the molecular framework. In ¹H NMR, the chemical shift, integration, and multiplicity of proton signals offer insights into the electronic environment and connectivity of hydrogen atoms. For instance, the characteristic signals for the methyl groups and the methine proton of the isobutyl moiety, as well as the exchangeable protons of the imidamide group, can be readily identified. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule.

Two-dimensional (2D) NMR experiments are employed for more complex structural assignments. Correlation Spectroscopy (COSY) is used to establish proton-proton couplings, aiding in the assembly of spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are pivotal in correlating proton and carbon signals, allowing for the definitive assignment of the carbon skeleton and the placement of functional groups. For example, HMBC can be used to confirm the connectivity between the isobutyl group and the imidamide moiety.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the novel derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass of the parent ion, which in turn allows for the calculation of the molecular formula with a high degree of confidence. Fragmentation patterns observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), provide further structural information by revealing characteristic fragment ions.

The following table illustrates the type of data that would be generated from ¹H and ¹³C NMR for a hypothetical derivative, "2-(1-hydroxy-2-methylbutyl)imidamide hydrochloride".

Parameter¹H NMR¹³C NMR
Chemical Shift (δ) Signals corresponding to methyl, methylene, methine, and hydroxyl protons.Signals for methyl, methylene, methine, and quaternary carbons.
Integration Relative number of protons for each signal.Not applicable.
Multiplicity Splitting patterns (e.g., singlet, doublet, triplet) indicating adjacent protons.Not applicable.
Coupling Constants (J) Values in Hertz that quantify the interaction between coupled protons.Not applicable.

For instance, the introduction of a hydroxyl group would lead to a downfield shift of the adjacent proton and carbon signals in the NMR spectra, and its presence could be further confirmed by the observation of a corresponding mass shift in the mass spectrum.

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Rational Design

Computational chemistry and molecular modeling play a pivotal role in understanding the mechanistic aspects of reactions involving this compound and in the rational design of novel derivatives with desired properties. These in silico methods provide valuable insights that complement experimental studies.

Density Functional Theory (DFT) calculations are frequently employed to investigate the electronic structure, reactivity, and reaction mechanisms of this compound and its analogs. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction pathways can be assessed. For example, DFT can be used to model the transition state of a derivatization reaction, providing information about the bond-forming and bond-breaking processes. This information is crucial for optimizing reaction conditions to improve yield and selectivity.

Molecular dynamics (MD) simulations are utilized to study the conformational landscape and dynamic behavior of this compound derivatives. These simulations provide a detailed picture of how the molecules behave over time, including their interactions with solvent molecules and potential biological targets. By analyzing the trajectories from MD simulations, it is possible to identify preferred conformations and understand how structural modifications affect the molecule's flexibility and interaction profile. This is particularly important in the context of rational drug design, where the conformational preferences of a ligand can significantly impact its binding affinity to a receptor.

The insights gained from these computational studies are instrumental in the rational design of new derivatives. For instance, by understanding the structure-activity relationships (SAR) derived from computational models, medicinal chemists can design new molecules with improved potency, selectivity, or pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a series of compounds with their biological activity, can be developed using descriptors derived from computational chemistry.

Below is a hypothetical data table summarizing the results of a DFT study on the reaction mechanism of a hypothetical derivatization reaction of this compound.

ParameterReactantTransition StateProduct
Relative Energy (kcal/mol) 0.015.2-5.8
Key Bond Distances (Å) C-N: 1.35C-N: 1.45, N-X: 2.10N-X: 1.50
Imaginary Frequency (cm⁻¹) N/A-350N/A

This data suggests a single-step reaction with a moderate activation energy, and the imaginary frequency confirms the structure as a true transition state.

Development and Validation of In Vitro Biochemical and Cell-Based Assay Systems

The development and validation of robust in vitro biochemical and cell-based assays are essential for screening and characterizing the biological activity of this compound and its derivatives. These assays provide a controlled environment to assess the effects of the compounds on specific biological targets or cellular processes.

Biochemical assays are designed to measure the interaction of a compound with a purified biological target, such as an enzyme or a receptor. These assays are typically performed in a cell-free system and are valuable for determining the potency and mechanism of action of a compound. For example, an enzymatic assay could be developed to screen for inhibitors of a specific enzyme, where the activity of the enzyme is measured in the presence of varying concentrations of the test compound.

Cell-based assays, on the other hand, are conducted using living cells and provide a more physiologically relevant context to evaluate the effects of a compound. These assays can be designed to measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. For instance, a cell-based assay could be developed to assess the ability of this compound derivatives to modulate the activity of a particular signaling pathway by measuring the expression of a reporter gene.

The validation of these assays is a critical step to ensure the reliability and reproducibility of the data. The validation process typically involves assessing several key parameters, including:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.

Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

The following table provides an example of validation data for a hypothetical cell-based assay developed to screen for modulators of a specific cellular target.

Validation ParameterAcceptance CriteriaResult
Accuracy (% Recovery) 80-120%95.7%
Precision (%RSD) < 15%8.2%
Linearity (R²) > 0.990.995
LOD (µM) Reportable0.1
LOQ (µM) Reportable0.5
Robustness No significant effectPassed

These validated assays provide a reliable platform for the high-throughput screening of compound libraries and the detailed characterization of lead compounds.

Future Perspectives and Unexplored Research Avenues for 2 Methylbutanimidamide Hydrochloride

Development of Novel and Green Synthetic Methodologies for the Compound

The traditional synthesis of amidines, often involving multi-step procedures and harsh reagents, is progressively being replaced by more sustainable and efficient methods. mdpi.com Future research on 2-Methylbutanimidamide hydrochloride should prioritize the development of green synthetic protocols.

One promising approach is the advancement of catalytic methods . Transition metal catalysts, particularly copper-based systems, have shown efficacy in the synthesis of N-substituted amidines from nitriles and amines under oxidative conditions. mdpi.com Adapting such a system for the synthesis of this compound from 2-methylbutanenitrile and ammonia (B1221849) or an appropriate amine source, using a green oxidant like O2, would represent a significant advancement. mdpi.com The use of environmentally benign solvents, such as ethanol (B145695) or water, should also be explored to minimize the environmental impact. upenn.eduresearchgate.net

Another avenue lies in enzymatic synthesis . Biocatalysts, such as lipases, have been successfully employed for the formation of amide bonds and could potentially be engineered or screened for the synthesis of amidines. nih.gov An enzymatic route would offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry.

Furthermore, the development of one-pot, multi-component reactions (MCRs) presents an opportunity for the efficient and atom-economical synthesis of this compound and its derivatives. upenn.edu A tandem MCR could enable the rapid assembly of the amidine core from simple precursors in a single synthetic operation. upenn.edu

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition Metal Catalysis High efficiency, potential for scalability. mdpi.comDevelopment of robust and recyclable catalysts (e.g., copper-based), optimization of reaction conditions with green oxidants. mdpi.com
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly. nih.govScreening and engineering of enzymes for amidine synthesis, exploration of substrate scope.
One-Pot Multi-Component Reactions (MCRs) Atom economy, reduced waste, simplified purification. upenn.eduDesign of novel MCRs for the direct synthesis of this compound and its derivatives.

Rational Design of Highly Specific Derivatives for Targeted Research Probes

The development of targeted research probes is crucial for understanding the biological roles of small molecules. Derivatives of this compound could be rationally designed to serve as probes for identifying and studying its potential biological targets.

A key strategy involves the incorporation of reporter groups , such as fluorescent dyes or biotin (B1667282) tags. researchgate.netnih.gov These can be attached to the this compound scaffold at a position that does not interfere with its putative biological activity. The primary or secondary amine functionalities of the amidine group could serve as potential points for bioconjugation. thermofisher.comnih.gov For instance, a fluorescent derivative could be synthesized by reacting a functionalized this compound with an N-hydroxysuccinimide (NHS) ester of a fluorophore. thermofisher.com

Another approach is the design of photoaffinity probes . These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with nearby molecules, allowing for the identification of binding partners.

The design process for these probes would be guided by computational modeling to predict the optimal attachment points for the reporter or photoreactive groups without compromising the interaction of the core molecule with its biological target.

Probe TypeDesign PrinciplePotential Application
Fluorescent Probes Covalent attachment of a fluorescent dye (e.g., via an amine-reactive NHS ester). researchgate.netthermofisher.comVisualization of the subcellular localization of this compound, fluorescence polarization assays to study binding interactions.
Biotinylated Probes Conjugation with biotin for high-affinity binding to streptavidin.Affinity purification of potential protein targets of this compound from cell lysates.
Photoaffinity Probes Incorporation of a photoreactive group (e.g., an aryl azide (B81097) or benzophenone).Covalent labeling and subsequent identification of direct binding partners in a biological system.

Comprehensive Elucidation of Structure-Activity Relationships for Biological Applications

Given the known antimicrobial and enzyme inhibitory activities of many amidine-containing compounds, it is plausible that this compound possesses interesting biological properties. nih.gov A comprehensive elucidation of its structure-activity relationships (SAR) is essential for optimizing its potential therapeutic effects.

Future research should involve the systematic modification of the this compound structure to probe the importance of different molecular features. Key modifications could include:

Varying the alkyl chain: The 2-methylbutyl group could be replaced with other aliphatic or aromatic substituents to explore the impact of sterics, lipophilicity, and electronic effects on activity. nih.gov

Substitution on the amidine nitrogens: The hydrogen atoms on the amidine nitrogens could be substituted with various alkyl or aryl groups to investigate the role of hydrogen bonding and steric bulk at this position.

Introduction of functional groups: The incorporation of additional functional groups, such as hydroxyl or carboxyl groups, could enhance solubility and provide additional points of interaction with biological targets. nih.gov

These SAR studies would ideally be guided by computational methods , such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping. nih.govnih.govnih.gov These in silico approaches can help to identify key structural features responsible for biological activity and guide the design of more potent and selective analogs. researchgate.net

Molecular ModificationRationaleDesired Outcome
Alkyl Chain Variation To probe the influence of size, shape, and hydrophobicity on target binding. drugdesign.orgIdentification of optimal alkyl substituents for enhanced biological activity and favorable pharmacokinetic properties.
N-Substitution To modulate the basicity and hydrogen-bonding capacity of the amidine group.Improved target affinity and selectivity.
Functional Group Addition To introduce new interaction points and modify physicochemical properties. nih.govEnhanced potency, improved solubility, and reduced off-target effects.

Exploration of Emerging Applications in Chemical Biology, Materials Science, and Catalysis

Beyond its potential biological applications, the unique structural and electronic properties of this compound make it a candidate for exploration in other scientific domains.

In chemical biology , amidines are known to interact with nucleic acids and proteins, suggesting that this compound or its derivatives could be developed as tools to probe these interactions. nih.gov Their ability to engage in hydrogen bonding and electrostatic interactions makes them interesting scaffolds for the design of enzyme inhibitors, particularly for proteases where they can mimic the guanidinium (B1211019) group of arginine. nih.gov

In materials science , amidines can serve as ligands for the formation of metal-organic frameworks (MOFs) or as monomers in the synthesis of novel polymers. The bidentate nature of the amidine group allows it to coordinate with metal ions, potentially leading to materials with interesting catalytic or gas sorption properties.

In the field of catalysis , amidines and their derivatives are recognized as effective organocatalysts for a variety of organic transformations. mdpi.com They can function as strong, non-nucleophilic bases or as nucleophilic catalysts. Investigating the catalytic activity of this compound in reactions such as acyl transfer, aldol (B89426) reactions, or polymerizations could unveil new applications.

FieldPotential ApplicationResearch Direction
Chemical Biology Enzyme inhibition, DNA/RNA binding. nih.govScreening against panels of enzymes (e.g., proteases), studying interactions with nucleic acid structures.
Materials Science Ligands for metal complexes, polymer synthesis.Synthesis and characterization of metal complexes and polymers incorporating the 2-Methylbutanimidamide moiety.
Catalysis Organocatalyst for organic reactions. mdpi.comEvaluation of catalytic efficacy in a range of transformations, mechanistic studies to understand the catalytic cycle.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Methylbutanimidamide hydrochloride, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-methylbutanimidamide with hydrochloric acid under controlled temperatures (e.g., 0–20°C) and solvents like dimethylformamide (DMF) to ensure protonation and salt formation. Monitoring reaction progress via LCMS and optimizing reaction time (e.g., 14 hours) are critical for purity >95% .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : To verify hydrogen and carbon environments, ensuring the presence of the methyl group and imidamide backbone.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₅H₁₂ClN₃).
  • X-ray crystallography (if crystalline): Resolves bond lengths and stereochemistry. Cross-reference with PubChem or EPA DSSTox data for validation .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to quantify impurities.
  • TGA/DSC : Assess thermal stability and hydrate/solvate formation.
  • Elemental Analysis : Verify Cl⁻ content stoichiometry. Purity thresholds ≥98% are standard for pharmacological studies .

Advanced Research Questions

Q. How do variations in solvent choice and temperature affect the yield of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require lower temperatures (−20°C) to suppress side reactions. For example, yields drop from 85% to 60% when reactions exceed 40°C due to decomposition. Solvent-free microwave-assisted synthesis can reduce reaction time but requires rigorous moisture control .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) to account for concentration-dependent effects.
  • Orthogonal Assays : Validate enzyme inhibition claims using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
  • Meta-Analysis : Cross-reference PubChem BioAssay data and adjust for batch-specific impurities (e.g., residual solvents) that may skew results .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Tools like PISTACHIO and REAXYS simulate reaction pathways by analyzing bond dissociation energies and transition states. For instance, DFT calculations predict preferential attack at the imidamide nitrogen in SN2 reactions, guiding solvent selection (e.g., THF vs. ethanol) for regioselective modifications .

Q. What experimental approaches are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding pockets.
  • Proteomics : SILAC (stable isotope labeling) quantifies downstream protein expression changes, linking inhibition to metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.